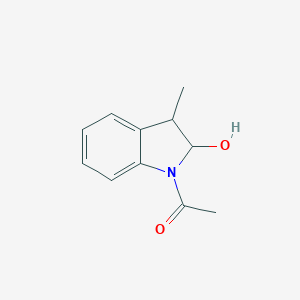
1-Acetyl-3-methylindolin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-3-methylindolin-2-ol is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including 1-Acetyl-3-methylindolin-2-ol, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and ketones under acidic conditions to form the indole ring . For this compound, specific conditions such as the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) have been reported .
Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, optimized for yield and purity. The process may include additional steps for purification and isolation of the desired compound .
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-3-methylindolin-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the indole ring to more oxidized forms, often using reagents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can modify the functional groups attached to the indole ring, using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-2-carboxylic acid, while reduction can produce 2,3-dihydroindole derivatives .
Scientific Research Applications
1-Acetyl-3-methylindolin-2-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Acetyl-3-methylindolin-2-ol involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. For example, it may interact with enzymes involved in oxidative stress, leading to its potential antioxidant properties . The exact molecular targets and pathways depend on the specific biological context and the functional groups attached to the indole ring .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with significant biological activity.
Indole-2-carboxylic acid: Known for its use in synthesizing pharmaceuticals.
2,3-Dihydroindole: A reduced form of indole with different chemical properties.
Uniqueness: 1-Acetyl-3-methylindolin-2-ol is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
13303-72-5 |
|---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-(2-hydroxy-3-methyl-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C11H13NO2/c1-7-9-5-3-4-6-10(9)12(8(2)13)11(7)14/h3-7,11,14H,1-2H3 |
InChI Key |
BAWYFLDLXARYCT-UHFFFAOYSA-N |
SMILES |
CC1C(N(C2=CC=CC=C12)C(=O)C)O |
Canonical SMILES |
CC1C(N(C2=CC=CC=C12)C(=O)C)O |
Synonyms |
1-Acetyl-3-methylindolin-2-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


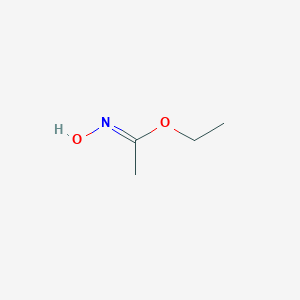
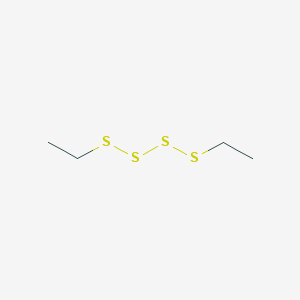
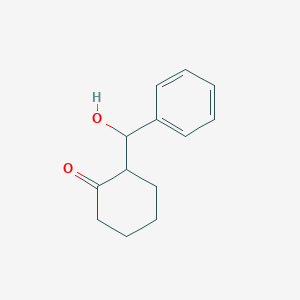
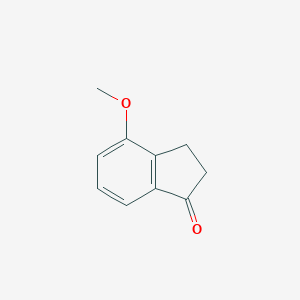
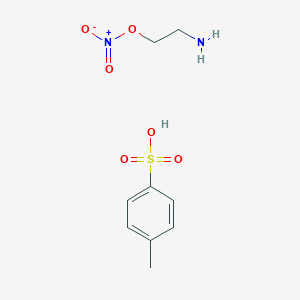

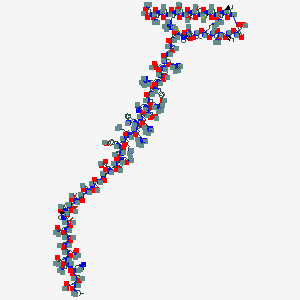
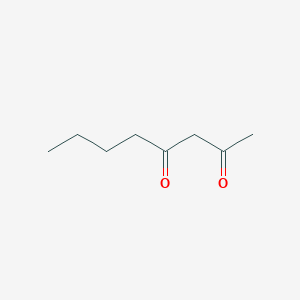
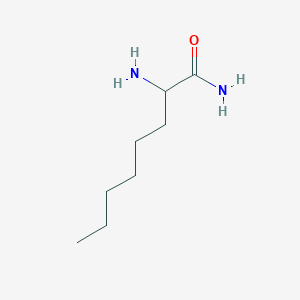
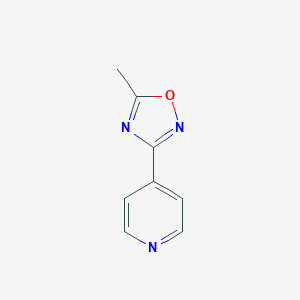
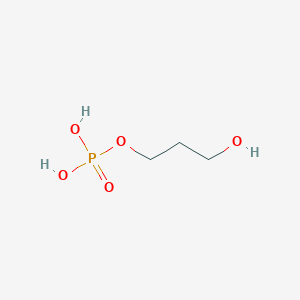
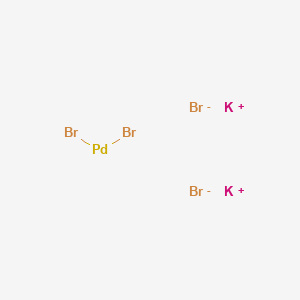
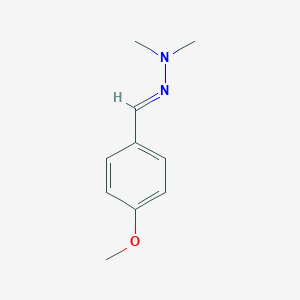
![6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B81235.png)
